molecular formula C6H9N3O3 B8715600 N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide CAS No. 110035-80-8

N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide

Cat. No. B8715600
CAS RN: 110035-80-8
M. Wt: 171.15 g/mol
InChI Key: DHQNLZOSPPTOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide is a useful research compound. Its molecular formula is C6H9N3O3 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

110035-80-8

Product Name

N-((5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl)methyl)formamide

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

IUPAC Name

N-[[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl]formamide

InChI

InChI=1S/C6H9N3O3/c1-11-3-6-8-5(9-12-6)2-7-4-10/h4H,2-3H2,1H3,(H,7,10)

InChI Key

DHQNLZOSPPTOAU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=NO1)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyclopropyl-3-isocyanomethyl-1,2,4-oxadiazole A stirred solution of 5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole (60 mmol) and triethylamine (176 mmol) in CH2Cl2 (100 ml) was charged dropwise with POCl3 (60 mmol) at 0° C. The mixture was then left for 30 minutes with stirring at 0° C., whereafter a solution of Na (60 mmol) in H2O (50 ml) was added. The mixture was heated to room temperature, evaporated in vacuo. The residue was treated with ether, decanted and the solution was evaporated to give the title compound as an oil. The oil was processed without any further purification. The compound was characterized by its IR absorbtion band at 2160 cm-1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-cyclopropyl-3-formylamino-methyl-1,2,4-oxadiazole
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
176 mmol
Type
reactant
Reaction Step One
Name
Quantity
60 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
60 mmol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.